molecular formula C7H4N4O3 B13327837 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13327837
M. Wt: 192.13 g/mol
InChI Key: XLWWDINEBBYPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a pyrimidinyl group and at the 3-position with a carboxylic acid moiety. The oxadiazole ring is known for its electron-deficient nature, which enhances its role as a bioisostere for ester or amide groups in medicinal chemistry.

Properties

Molecular Formula

C7H4N4O3

Molecular Weight

192.13 g/mol

IUPAC Name

5-pyrimidin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-2-8-3-9-4/h1-3H,(H,12,13)

InChI Key

XLWWDINEBBYPPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Amidoxime Formation :
    Pyrimidine-4-carbonitrile reacts with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., triethylamine) to form pyrimidine-4-carboxamidoxime.
    Reaction :
    $$ \text{Pyrimidine-4-carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, TEA}} \text{Pyrimidine-4-carboxamidoxime} $$

  • Acylation and Cyclodehydration :
    The amidoxime reacts with a carboxylic acid derivative (e.g., activated ester or acyl chloride) to form an O-acylamidoxime intermediate, which undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.
    Reaction :
    $$ \text{Pyrimidine-4-carboxamidoxime} + \text{RCOCl} \xrightarrow{\text{EDC, HOAt}} \text{O-acylamidoxime} \xrightarrow{\Delta, \text{TEA}} \text{this compound} $$

Optimization Data:

Reagent System Temperature Time Yield Limitations Source
EDC/HOAt in DMF RT → 100°C 24 h 55–93% High purity required
T3P in acetonitrile 80°C 0.5–6 h 87–97% Costly activating agent
Aqueous reflux (no catalyst) 100°C 12 h 35–93% Low yields for bulky groups

One-Pot Synthesis via Vilsmeier Reagent

A streamlined approach uses Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids for direct coupling with amidoximes. This method avoids isolating intermediates.

Procedure :

  • Pyrimidine-4-carboxylic acid is treated with Vilsmeier reagent to form an acyloxyimidate intermediate.
  • Reaction with amidoxime at 60–80°C induces cyclization, yielding the target compound.

Advantages :

Oxidative Cyclization at Room Temperature

Recent advances enable synthesis under mild conditions using oxidative systems like NBS/DBU or I₂/K₂CO₃. This method is ideal for acid-sensitive substrates.

Mechanism :

  • N-Halogenation : Amidoxime reacts with NBS or I₂ to form a halogenated intermediate.
  • Cyclization : Base-induced dehydrohalogenation forms the oxadiazole ring.

Conditions :

  • Reagents : NBS (1.2 equiv), DBU (1.5 equiv) in DMF.
  • Yield : 54–84%.

Parallel Synthesis for High-Throughput Production

A scalable method optimized for combinatorial chemistry involves parallel reactions of amidoximes with diverse carboxylic acids.

Workflow:

Outcomes :

Comparative Analysis of Methods

Method Yield Range Temperature Time Scalability Green Chemistry Score
Classical Condensation 35–93% 80–100°C 6–24 h Moderate Low (toxic solvents)
One-Pot Vilsmeier 61–93% 60–80°C 2–4 h High Moderate
Oxidative Cyclization 54–84% RT 5–12 h High High (aqueous/organic)
Parallel Synthesis 55–93% 100°C 3 h Very High Low (DMF use)

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, highlighting differences in substituents, molecular properties, and reported bioactivities:

Compound Name Substituent Molecular Weight Key Properties/Activities References
This compound Pyrimidin-4-yl Not provided Hypothesized antimicrobial/antiviral activity (based on pyrimidine’s role in nucleobases). Inferred
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyridin-2-yl 180.12 (C₇H₄N₃O₃) Used as a ligand in metal coordination studies; potential kinase inhibitor scaffold.
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorothiophen-2-yl 230.63 (C₇H₃ClN₂O₃S) Antibacterial activity (specific targets not detailed).
5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Dihydropyridazin-3-yl 208.17 (C₇H₄N₄O₄) Noted for potential enzyme inhibition (exact targets unspecified).
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyrazol-3-yl 180.12 (C₆H₄N₄O₃) Explored in covalent inhibitor synthesis (e.g., for viral proteases).
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Bromophenyl 267.07 (C₉H₅BrN₂O₃) Antiproliferative activity against cancer cell lines.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.18 (C₁₀H₈N₂O₄) Reported in metabolite studies; exact bioactivity unclear.
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethylfuran-3-yl 208.17 (C₉H₈N₂O₄) Structural analog with enhanced lipophilicity (ethyl group).
5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid Dichloropyrrole-phenylamino Not provided Potent DNA gyrase inhibitor (IC₅₀ = 1.2 µM against E. coli).

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • Pyrimidinyl vs. Pyridinyl : Pyrimidine’s dual nitrogen atoms may enhance binding to nucleic acid targets (e.g., viral polymerases) compared to pyridine’s single nitrogen, which is more suited for kinase inhibition .
  • Halogenated Aryl Groups : Bromophenyl and chlorothiophenyl derivatives exhibit antiproliferative and antibacterial activities, respectively, likely due to halogen-induced electron withdrawal enhancing target affinity .
  • Heterocyclic vs. Aromatic Substituents : Furan or thiophene rings improve solubility and metabolic stability compared to purely aromatic substituents .

Structural Modifications for Drug Design :

  • The addition of a carboxylic acid group at position 3 enhances water solubility, critical for bioavailability. For example, 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylic acid (MW 180.12) is marketed as a sodium salt to improve solubility .
  • Bulky substituents (e.g., bicycloheptanyl in ) may increase steric hindrance, reducing off-target interactions .

Synthetic Accessibility :

  • Ethyl ester precursors (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate in ) are commonly hydrolyzed to yield carboxylic acid derivatives, indicating a scalable synthetic route for analogs.

Biological Activity

5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a 1,2,4-oxadiazole core. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets. The molecular formula is C8_{8}H6_{6}N4_{4}O3_{3}, and its structural representation is crucial for understanding its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. For instance, it selectively inhibits human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of 1,2,4-oxadiazoles exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
  • Anticancer Properties : Recent studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including pancreatic and melanoma cells. The IC50_{50} values for these cell lines range from 9.8 to 44.9 nM, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound:

  • Substituent Variations : Modifications at the C(5) position of the oxadiazole ring significantly influence biological activity. For instance, introducing halogen groups has been correlated with enhanced antimicrobial potency .
  • Linkers and Functional Groups : The presence and type of linkers between the oxadiazole and pyrimidine moieties affect the binding affinity to target enzymes. Studies indicate that a five-methylene linker provides superior inhibitory activity compared to longer linkers .

Case Studies

Several case studies highlight the compound's biological activity:

  • Cancer Cell Line Studies : In vitro evaluations against a panel of cancer cell lines demonstrated that this compound effectively inhibited cell proliferation in a dose-dependent manner. Notably, it exhibited higher potency than standard chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results comparable to established antibiotics like Indomethacin. Its effectiveness against resistant bacterial strains underscores its potential as a therapeutic agent .

Data Tables

Activity TypeTarget Organism/Cell LineIC50_{50} Values (nM)Reference
Carbonic AnhydrasehCA IX89 pM
Cancer Cell LinesPANC-19.8 - 44.9
AntimicrobialE. coliComparable to Indomethacin

Q & A

Q. What are the established synthetic routes for 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between pyrimidine-4-carboxamidoxime derivatives and activated carboxylic acids (e.g., trichloroacetic anhydride). Key steps include:

  • Amidoxime formation : React pyrimidine-4-carbonitrile with hydroxylamine hydrochloride under reflux in ethanol/water .
  • Oxadiazole ring closure : Treat the amidoxime with trichloroacetic anhydride in dichloromethane at 0–5°C to form the 1,2,4-oxadiazole core .
  • Carboxylic acid activation : Use coupling agents like EDCI/HOBt for carboxylate functionalization . Purity is verified via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and pyrimidine substitution (e.g., DMSO-d6 solvent, δ 8.5–9.0 ppm for pyrimidine protons) .
  • IR spectroscopy : Identify oxadiazole C=N stretches (~1600 cm⁻¹) and carboxylic acid O-H/N-H bands (2500–3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 249.0521 for C₉H₆N₄O₃) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the oxadiazole ring. Lyophilized forms are stable for >12 months if kept desiccated (RH <10%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Maintain ≤5°C during oxadiazole cyclization to suppress side products (e.g., pyrimidine ring decomposition) .
  • Catalyst screening : Test Lewis acids (ZnCl₂, BF₃·Et₂O) to accelerate amidoxime activation .
  • Solvent effects : Compare DMF vs. THF for solubility; DMF enhances reaction rates but may require post-synthesis ion-exchange purification .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR-2) via the carboxylic acid and pyrimidine motifs .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with anti-proliferative activity (R² >0.85 in leukemia cell lines) .

Q. How can contradictions in reported biological activity data be resolved?

  • Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀ in kinase assays) against cytotoxicity (MTT tests in HEK293 cells) to distinguish target-specific effects .
  • Metabolic stability : Compare half-life in liver microsomes (human vs. murine) to address species-dependent discrepancies .

Q. What strategies mitigate synthetic byproducts like regioisomeric oxadiazoles?

  • Microwave-assisted synthesis : Shorten reaction times to <30 minutes, reducing isomerization .
  • Chiral HPLC : Separate regioisomers using a Daicel Chiralpak IA column (hexane/isopropanol, 85:15) .

Methodological Challenges

Q. How to design SAR studies for derivatives with enhanced solubility?

  • Functional group modulation : Introduce polar substituents (e.g., –SO₃H at pyrimidine C-2) while monitoring LogP via shake-flask assays .
  • Salt formation : Screen counterions (Na+, K+, arginine) for aqueous solubility >10 mg/mL .

Q. What analytical techniques detect degradation products under physiological conditions?

  • LC-MS/MS : Identify hydrolysis products (e.g., pyrimidine-4-carboxamide) in simulated gastric fluid (pH 1.2, 37°C) .
  • Stability-indicating assays : Use UV-Vis spectroscopy (λ = 270 nm) to track degradation kinetics .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Disrupt putative targets (e.g., PARP-1) in HeLa cells and assess rescue of anti-proliferative effects .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to purified enzymes (e.g., dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.